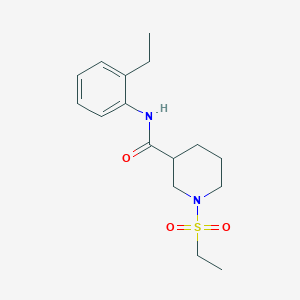
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide, commonly known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX is a potent antagonist of the AMPA receptor, a subtype of glutamate receptor that is involved in synaptic plasticity and memory formation.
Mecanismo De Acción
DMQX acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. By blocking the activation of the AMPA receptor, DMQX inhibits the induction of LTP and impairs synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP in hippocampal slices, impairing synaptic plasticity and memory formation. DMQX has also been shown to inhibit the development of tolerance to opioids and to reduce pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the role of the receptor in synaptic plasticity and memory formation. However, DMQX has some limitations for lab experiments. It is relatively expensive and difficult to synthesize, and its effects on other glutamate receptor subtypes are not well understood.
Direcciones Futuras
There are many potential future directions for research on DMQX. One area of interest is the role of the AMPA receptor in drug addiction and withdrawal. DMQX has been shown to reduce withdrawal symptoms in animal models of opioid addiction, suggesting that it may be a useful therapeutic agent for addiction treatment. Another area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Finally, DMQX may have potential therapeutic applications in the treatment of chronic pain and other neurological disorders.
Aplicaciones Científicas De Investigación
DMQX has been widely used in scientific research to study the role of the AMPA receptor in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. DMQX has also been used to investigate the role of the AMPA receptor in drug addiction and pain perception.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-17-8-11-20(12-9-17)16-27-26(29)23-15-25(21-13-10-18(2)14-19(21)3)28-24-7-5-4-6-22(23)24/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLPHSHBORYJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(4-methylbenzyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-2-[(4-chlorobenzyl)thio]-7-isopropyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4775286.png)
![N-cyclopropyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4775297.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4775304.png)
![2-{1-(4-ethoxybenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4775310.png)
![2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B4775314.png)
![methyl 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4775322.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)
![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4775351.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4775357.png)
![3-methyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4775363.png)
![isopropyl 2-[(2-cyano-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4775365.png)
